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Compound of Interest

Compound Name: Carbonyl-iron

Cat. No.: B10782402 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the Metal Injection Molding

(MIM) process using carbonyl iron powder as the primary feedstock. The information is

intended to guide researchers and professionals in developing and executing MIM procedures

for creating high-density, complex metal parts.

Introduction to Carbonyl Iron in MIM
Metal Injection Molding (MIM) is a sophisticated manufacturing process that merges the design

freedom of plastic injection molding with the material properties of metallurgy.[1][2] The process

is ideal for the mass production of small, intricate components requiring high strength and

precision.[1][3]

Carbonyl iron powder (CIP) is a highly pure form of iron produced by the thermal

decomposition of iron pentacarbonyl.[4][5] Its unique characteristics make it an exceptional

material for MIM applications:

High Purity: Typically exceeding 99% iron, which aids in achieving desirable magnetic and

mechanical properties.[3][4][6]

Fine Particle Size: With particles generally under 10 µm, CIP ensures excellent sinterability

and a superior surface finish on the final parts.[7][8]
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Spherical Morphology: The spherical shape of the particles promotes excellent flowability of

the feedstock and high packing density.[7][8]

These properties lead to final components with high sintered density, dimensional accuracy,

and excellent strength.[7][8] Consequently, carbonyl iron is a preferred feedstock for

applications in the automotive, aerospace, electronics, and medical industries, including the

production of soft magnetic materials and complex structural parts.[4][5]

Materials and Equipment
Successful implementation of the MIM process requires careful selection of materials and

precise equipment.

2.1 Carbonyl Iron Feedstock Powder

The quality of the initial powder is fundamental to the success of the MIM process.
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Property Specification Rationale

Material Carbonyl Iron Powder (CIP)

High purity and fine spherical

particles are ideal for MIM.[4]

[7]

Purity > 99.5% Fe

Minimizes impurities that can

affect final mechanical and

magnetic properties.[3]

Average Particle Size (D50) 3 - 8 µm

Fine particles provide a large

surface area, enhancing

sintering activity and final

density.[3][7]

Morphology Spherical

Ensures good flowability and

high packing density in the

feedstock.[3][7][8]

Tap Density 4.0 - 4.5 g/cm³

High tap density allows for

higher powder loading in the

feedstock.

Impurities (max)
Carbon: < 0.8%, Oxygen: <

0.5%

Controlled impurity levels are

crucial for managing carbon

content during sintering.[9]

2.2 Binder System

The binder imparts fluidic properties to the metal powder, allowing it to be injection molded. A

multi-component binder system is typically used to facilitate staged removal during debinding.

[10]
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Component Function Example Material
Typical Content
(wt. % of Binder)

Backbone Polymer

Provides strength to

the "green" and

"brown" parts.

Polypropylene (PP) or

High-Density

Polyethylene (HDPE)

30 - 40%

Primary Binder /

Plasticizer

Ensures feedstock

flowability during

molding.

Paraffin Wax (PW) 55 - 65%

Surfactant / Lubricant

Improves powder-

binder wetting and

mold release.

Stearic Acid (SA) 1 - 5%

2.3 Key Equipment

High-shear mixer (e.g., sigma blade or twin-screw extruder)

MIM injection molding machine

Solvent debinding bath with temperature control

Controlled atmosphere thermal debinding and sintering furnace (capable of H₂/N₂ or vacuum

atmospheres)

Experimental Protocols
The MIM process consists of four sequential stages: compounding, injection molding,

debinding, and sintering.[2][11]

3.1 Protocol 1: Feedstock Preparation (Compounding)

Objective: To homogeneously mix the carbonyl iron powder and binder system to create a

pelletized feedstock suitable for injection molding.

Methodology:
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Drying: Dry the carbonyl iron powder in an oven at 100-120°C for at least one hour to

remove any residual moisture.

Binder Preparation: Pre-melt the binder components (paraffin wax and stearic acid) in the

mixer at a temperature slightly above the melting point of the highest-melting-point

component (approx. 150°C).[3]

Mixing:

Slowly add the pre-heated backbone polymer (HDPE/PP) to the molten binder and mix

until a homogenous blend is achieved.

Gradually introduce the dried carbonyl iron powder into the mixer. A typical powder loading

is 60% by volume.[12]

Continue mixing at a controlled temperature (e.g., 140-170°C) for 1-2 hours until the

powder is uniformly coated by the binder.[3] The mixture should have a consistent, dough-

like appearance.

Granulation: Cool the resulting mass and granulate it into pellets (2-4 mm in diameter) for

use in the injection molding machine.[1]

3.2 Protocol 2: Injection Molding

Objective: To shape the feedstock into the desired component geometry, known as a "green

part."

Methodology:

Machine Setup: Load the feedstock pellets into the hopper of the injection molding machine.

Parameter Optimization: Set the molding parameters. These values are highly dependent on

part geometry and feedstock rheology but can be optimized starting from the ranges below.

Molding Cycle: Initiate the automated molding cycle. The heated feedstock is injected into

the mold cavity under high pressure.[2]
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Ejection: After a sufficient cooling time, the mold opens, and the "green part" is ejected. The

green part is approximately 20% larger than the final sintered component.[13]

Quality Control: Inspect the green parts for defects such as cracks, voids, or incomplete

filling.

Molding Parameter Typical Range Rationale

Nozzle Temperature 160 - 190°C

Ensures the feedstock is

molten and flows easily into

the mold.[3]

Mold Temperature 40 - 80°C

Controls the cooling rate of the

part, preventing warpage and

residual stress.[14]

Injection Pressure 70 - 140 MPa

Ensures complete filling of the

mold cavity with the viscous

feedstock.

Holding Pressure 50 - 100 MPa

Applied after injection to

compensate for material

shrinkage during cooling.

Injection Speed 20 - 100 cm³/s

Affects mold filling dynamics

and can prevent defects like

jetting or weld lines.[14]

3.3 Protocol 3: Debinding (Two-Stage Process)

Objective: To remove the binder system from the green part to create a porous "brown part"

without causing defects. A two-stage solvent and thermal process is recommended for effective

binder removal and carbon control.[15]

Part A: Solvent Debinding

Solvent Bath: Immerse the green parts in a solvent bath (e.g., heptane or acetone) at a

controlled temperature (e.g., 50-60°C).[16]
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Leaching: The solvent will dissolve and leach out the soluble primary binder (paraffin wax)

and surfactant (stearic acid).[17] This creates a network of open pores for the backbone

polymer to escape during thermal debinding.

Duration: The typical immersion time ranges from 4 to 8 hours, depending on part thickness.

Drying: Carefully remove the parts from the solvent and allow them to dry completely in a

fume hood or a low-temperature vacuum oven.

Part B: Thermal Debinding

Furnace Loading: Place the solvent-debinded parts on ceramic setters and load them into

the sintering furnace.

Atmosphere: Use a flowing, inert, or reducing atmosphere, such as a nitrogen-hydrogen

(N₂/H₂) mixture (e.g., 96% N₂ / 4% H₂).

Heating Cycle: Execute a slow, controlled heating ramp to thermally decompose the

remaining backbone polymer (HDPE/PP). The decomposition products are carried away by

the flowing atmosphere.[18] A representative cycle is detailed in the table below.
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Step
Temperature
Ramp

Hold Time Atmosphere Purpose

1
2°C/min to

300°C
60 min N₂/H₂

Initial heating

and removal of

low-temperature

volatiles.

2
1°C/min to

500°C
90 min N₂/H₂

Peak

decomposition of

the backbone

polymer.[18]

3
5°C/min to

900°C
60 min N₂/H₂

Pre-sintering to

provide strength

for handling

before high-temp

sintering.

3.4 Protocol 4: Sintering

Objective: To heat the porous "brown part" to a high temperature, causing the metal particles to

fuse and densify into a solid component.

Methodology:

Furnace Program: Sintering can be performed in the same furnace cycle following thermal

debinding.

Atmosphere: A reducing atmosphere (e.g., dry hydrogen or a higher percentage H₂ in N₂) is

critical to prevent oxidation and reduce any surface oxides on the powder particles.[19]

Sintering Cycle: Heat the parts to a temperature below the melting point of iron. During this

stage, atomic diffusion causes the individual particles to bond, eliminating porosity and

causing the part to shrink to its final dimensions.[20][21] Sintering temperatures for carbonyl

iron can reach up to 1450°C to enter the δ-ferrite phase, which significantly enhances

densification.[3]
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Step
Temperature
Ramp

Hold Time Atmosphere Purpose

1
10°C/min to

1250°C
- Dry H₂

Ramp to

sintering

temperature.

2 - 120 min Dry H₂
Densification and

grain growth.[19]

3 Furnace Cool - Dry H₂

Controlled

cooling to

prevent thermal

shock and

oxidation.

Data Presentation: Property Evolution
The properties of the component change significantly through each stage of the MIM process.

Property Green Part Brown Part Sintered Part

Relative Density ~60% (of final) ~58% (porous) > 97%

Binder Content ~40% by volume < 2% by volume 0%

Strength Low (fragile) Very Low (brittle)
High (approaching

wrought properties)[3]

Dimensional Change Baseline (100%) ~0.5-1% shrinkage

~15-20% shrinkage

from green state[1]

[20]

Hardness Very Low Very Low
High (material

dependent)

Appearance
Plastic-like, molded

shape
Chalky, porous Dense, metallic

Visualizations
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Diagram 1: Overall Metal Injection Molding (MIM) Workflow
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Caption: High-level workflow of the four main stages in the Carbonyl Iron MIM process.

Diagram 2: Two-Stage Debinding Protocol
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Caption: Logical flow of the two-stage debinding process to remove binder components.

Diagram 3: Conceptual Sintering Temperature Profile
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Conceptual Temperature vs. Time Profile
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Caption: A conceptual graph showing key stages of a thermal cycle for debinding and sintering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Metal Injection Molding (MIM): A Complete Guide [unionfab.com]

2. what is metal injection molding? - US MIM company- mim process [indo-mim.com]

3. Opportunity and Challenges of Iron Powders for Metal Injection Molding [jstage.jst.go.jp]

4. nanorh.com [nanorh.com]

5. Carbonyl iron - Wikipedia [en.wikipedia.org]

6. 99% Purity Fe Carbonyl Iron Powder for Metal Inject Molding MIM - Iron Powder and
Ferrite Powder [shlaiwu.en.made-in-china.com]

7. pim-international.com [pim-international.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b10782402?utm_src=pdf-body-img
https://www.benchchem.com/product/b10782402?utm_src=pdf-custom-synthesis
https://www.unionfab.com/blog/2024/09/metal-injection-molding
https://www.indo-mim.com/metal-injection-molding-process/
https://www.jstage.jst.go.jp/article/isijinternational/61/7/61_ISIJINT-2021-050/_html/-char/en
https://www.nanorh.com/product/carbonyl-iron-powder/
https://en.wikipedia.org/wiki/Carbonyl_iron
https://shlaiwu.en.made-in-china.com/product/ZQEYkNrURpRn/China-99-Purity-Fe-Carbonyl-Iron-Powder-for-Metal-Inject-Molding-MIM.html
https://shlaiwu.en.made-in-china.com/product/ZQEYkNrURpRn/China-99-Purity-Fe-Carbonyl-Iron-Powder-for-Metal-Inject-Molding-MIM.html
https://www.pim-international.com/metal-injection-molding/powders-for-metal-injection-moulding/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Metal Injection Molding Materials Suppy Chain Management [harber-mim.com]

9. researchgate.net [researchgate.net]

10. mdpi.com [mdpi.com]

11. Exploring the Metal Injection Molding Process: A Comprehensive Guide - SchGo
[schgo.com]

12. researchgate.net [researchgate.net]

13. MIM Series Part 5: Debinding | OptiMIM Article [optimim.com]

14. researchgate.net [researchgate.net]

15. Effect of Thermal Debinding Conditions on the Sintered Density of Low-Pressure Powder
Injection Molded Iron Parts [mdpi.com]

16. What is Metal Injection Molding- MIM Introduction- ZCMIM [zcmim.com]

17. Mastering Debinding in MIM: Comprehensive Techniques & Best Practices
[mikeshoppingroom.com]

18. Carbon Control in MIM - MIM Carbon Control - ZCMIM [zcmim.com]

19. researchgate.net [researchgate.net]

20. Metal Injection Moulding (MIM) | Carbolite [carbolite.com]

21. Metal Sintering Process in Powder Metallurgy and MIM Parts Production
[newayprecision.com]

To cite this document: BenchChem. [Application Notes and Protocols: Metal Injection
Molding (MIM) of Carbonyl Iron Feedstock]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10782402#protocols-for-metal-injection-molding-
using-carbonyl-iron-feedstock]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b10782402?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

